D-myo-Inositol-1,2-diphosphate (sodium salt) is a biologically active compound classified under inositol phosphates, which are essential for various cellular signaling processes. This compound is recognized for its role as a second messenger in signal transduction pathways, influencing cellular responses to external stimuli. The sodium salt form enhances its solubility and bioavailability, making it suitable for scientific research and potential therapeutic applications.
D-myo-Inositol-1,2-diphosphate is derived from myo-inositol, a naturally occurring carbohydrate that is part of the inositol phosphate signaling pathway. It is classified as a phosphoinositide and belongs to a broader category of inositol phosphates that includes several isomers, each with distinct biological functions. The compound's chemical formula is , and its molecular weight is 384.08 g/mol .
The synthesis of D-myo-Inositol-1,2-diphosphate typically involves enzymatic pathways or chemical synthesis methods. One proposed biosynthetic route utilizes myo-inositol and myo-inositol 1-phosphate as precursors. The process begins with the activation of myo-inositol 1-phosphate using cytidine triphosphate (CTP), leading to the formation of cytidine diphosphate-inositol. This intermediate then condenses with myo-inositol to produce D-myo-Inositol-1,2-diphosphate .
Enzymatic assays employing techniques such as P nuclear magnetic resonance spectroscopy have been used to confirm the synthesis pathways and monitor the conversion of substrates into D-myo-Inositol-1,2-diphosphate. The reaction conditions often include specific pH levels and temperatures optimized for enzyme activity .
The molecular structure of D-myo-Inositol-1,2-diphosphate consists of a six-membered carbon ring with two phosphate groups attached at the 1 and 2 positions. This arrangement allows for significant interactions with proteins involved in signaling pathways.
D-myo-Inositol-1,2-diphosphate participates in various biochemical reactions, primarily involving phosphorylation and dephosphorylation processes. It acts as a substrate for specific kinases that add phosphate groups or phosphatases that remove them, thus regulating its concentration within cells.
The stability and reactivity of D-myo-Inositol-1,2-diphosphate are influenced by factors such as pH and ionic strength, which can affect its interaction with enzymes and receptors involved in signal transduction .
D-myo-Inositol-1,2-diphosphate functions primarily as a second messenger in cellular signaling cascades. Upon receptor activation, it is released from membrane phosphoinositides and binds to various target proteins, including kinases and phosphatases. This binding initiates downstream signaling events that lead to physiological responses such as cell growth, differentiation, and apoptosis.
Research indicates that D-myo-Inositol-1,2-diphosphate can modulate calcium release from intracellular stores and influence other signaling pathways involving inositol trisphosphate .
D-myo-Inositol-1,2-diphosphate (sodium salt) is a white to off-white powder that is hygroscopic in nature. It is soluble in water due to the presence of sodium ions which enhance its solubility.
D-myo-Inositol-1,2-diphosphate has several scientific applications:
Inositol phosphates (InsPs) represent a class of cyclitol derivatives where a myo-inositol ring is phosphorylated at multiple hydroxyl positions, generating molecules with exceptional structural diversity and biological significance. These compounds serve as fundamental signaling metabolites in eukaryotic cells, participating in processes ranging from calcium mobilization to chromatin remodeling [1] [7]. Among them, D-myo-Inositol-1,2-diphosphate (Ins(1,2)P₂) occupies a distinctive niche due to its unique phosphorylation pattern and specialized functions. This review examines the structural characteristics, biological implications, and research trajectory of this understudied inositol diphosphate isomer.
The structural landscape of inositol phosphates arises from variations in phosphorylation position, protonation states, and three-dimensional conformation:
Stereochemical Complexity: The myo-inositol ring adopts a chair conformation with one axial hydroxyl (typically at position 2) and five equatorial hydroxyls. Phosphorylation at adjacent positions (e.g., 1 and 2) creates steric and electronic constraints distinct from non-adjacent phosphorylation patterns. Ins(1,2)P₂ features vicinal phosphate groups on the inositol ring, imposing significant geometric strain that influences its metal-binding properties and molecular recognition [3] [7].
Conformational Dynamics: Under physiological pH conditions, InsPs undergo pH-dependent conformational transitions. For pentakisphosphates like Ins(1,3,4,5,6)P₅, a shift from the 1-axial-5-equatorial (1a5e) to the 5-axial-1-equatorial (5a1e) conformation occurs between pH 10.5–10.7. Though Ins(1,2)P₂ research is limited, adjacent phosphates likely enforce unique ring puckering and hydrogen-bonding networks compared to isomers like Ins(1,3)P₂ or Ins(4,5)P₂ [7].
Isomeric Variation: Synthetic studies reveal that even minor structural modifications—such as replacing the 3-hydroxyl with a hydroxymethyl group (e.g., 6-deoxy-6-hydroxymethyl-scyllo-inositol trisphosphate)—drastically alter enzyme recognition by kinases like IP₃K. This highlights the extreme sensitivity of InsP-protein interactions to stereochemistry [5].
Table 1: Key Structural Features of Select Inositol Phosphate Isomers
Compound | Phosphorylation Sites | Axial Group(s) | Notable Conformational Properties |
---|---|---|---|
D-myo-Ins(1,2)P₂ | 1,2 | 2-OH | High steric strain between vicinal phosphates |
D-myo-Ins(1,4,5)P₃ | 1,4,5 | 2-OH | IP₃ receptor binding pocket complementarity |
scyllo-Ins(1,2,3,5)P₄ | 1,2,3,5 | None (symmetric) | Meso-form; synthetic accessibility |
myo-Ins(1,3,4,5,6)P₅ | 1,3,4,5,6 | 1-OH or 2-OH* | pH-dependent 1a5e ⇌ 5a1e transition |
*Depending on protonation state and conformation [5] [7]
Phosphorylation topology dictates biological function through stereospecific interactions with target proteins and metal ions:
Calcium Signaling Modulation: Ins(1,2)P₂ exhibits approximately 1,000-fold lower potency than Ins(1,4,5)P₃ in triggering Ca²⁺ release from endoplasmic reticulum stores. This disparity arises from its inability to optimally engage the InsP₃ receptor’s binding cleft, which evolved to recognize the 1,4,5-triphosphorylated motif. Molecular docking suggests suboptimal hydrogen bonding and charge complementarity when Ins(1,2)P₂ occupies this site [4] [5].
Enzyme Specificity Determinants: Inositol trisphosphate kinase (IP₃K), which phosphorylates Ins(1,4,5)P₃ at the 3-OH position, displays stringent selectivity for its native substrate. Structural studies reveal that IP₃K’s "IP-lobe" (inositol phosphate-binding domain) contains four helices that create a tightly constrained active site. Modifications at the 3-position—or substitution with non-cyclitol carbohydrates—severely impair catalysis. Nevertheless, engineered ligands exploiting active-site plasticity can undergo "surrogate phosphorylation" at non-canonical positions, hinting at possible undiscovered reactivities for diphosphates like Ins(1,2)P₂ [5].
Metal Ion Coordination: Adjacent phosphates in Ins(1,2)P₂ create a high-affinity chelation site for divalent cations. Studies on Ins(1,3,4,5,6)P₅ demonstrate that Mg²⁺ binds preferentially to vicinal phosphate pairs, stabilizing specific protonation microstates. Ins(1,2)P₂ likely exhibits similar behavior, with Na⁺ or Mg²⁺ coordination modulating its cellular stability and protein interactions [7].
Table 2: Biological Activities Linked to Phosphorylation Patterns
Phosphorylation Pattern | Representative Isomer | Key Biological Roles | Structural Basis |
---|---|---|---|
Vicinal (1,2) | Ins(1,2)P₂ | Weak Ca²⁺ release; potential metal chelation | Steric strain limits receptor fit; adjacent phosphates favor metal coordination |
Non-adjacent (1,4,5) | Ins(1,4,5)P₃ | Primary Ca²⁺ mobilization; IP₃K substrate | Complementary fit to IP₃ receptor; 3-OH accessible for kinase phosphorylation |
Symmetric tetrakis | scyllo-Ins(1,2,3,5)P₄ | Research tool for kinase promiscuity studies | Meso-form symmetry simplifies synthesis; altered IP-lobe recognition |
3-OH phosphorylated | Ins(1,3,4,5)P₄ | Regulation of Ca²⁺ oscillations; nuclear mRNA export | Product of IP₃K; recruits proteins with PH or PHD domains |
The study of InsPs evolved alongside key technological and conceptual advances in biochemistry:
Early Lipid Research (1950s–1970s): Initial work characterized myo-inositol as a membrane phospholipid component. The discovery that phosphatidylinositol derivatives undergo agonist-dependent hydrolysis to yield soluble InsPs (including diphosphates) emerged in the 1950s. Seminal studies by Burton and Wells (1974) demonstrated myo-inositol’s role as a lipotropic factor, preventing fatty liver formation in rats—a finding implicating InsPs in metabolic regulation [1].
Calcium Signaling Era (1980s–1990s): The identification of Ins(1,4,5)P₃ as a second messenger for intracellular Ca²⁺ release (1984) shifted focus toward triphosphates. Ins(1,2)P₂ was initially considered an enzymatic artifact or degradation product. However, competitive binding assays in the 1990s revealed its weak interaction with the InsP₃ receptor (~1,000-fold lower affinity than Ins(1,4,5)P₃), suggesting potential regulatory roles in signal dampening [4] [5].
Modern Chemical Biology (2000s–present): Synthetic chemistry breakthroughs enabled the production of enantiomerically pure InsP isomers, including Ins(1,2)P₂. Fluorescence polarization assays using FITC-InsP₃ analogs allowed precise quantification of binding interactions. Crystal structures of IP₃K and related kinases (2010s) revealed why Ins(1,2)P₂ resists phosphorylation—its vicinal phosphates sterically hinder catalytic residues adapted for 3-OH phosphorylation in Ins(1,4,5)P₃ [5] [7].
Table 3: Key Historical Milestones in Inositol Diphosphate Research
Time Period | Key Advance | Impact on Ins(1,2)P₂ Research |
---|---|---|
1950s–1970s | myo-Inositol as membrane component and lipotropic factor | Established biological relevance of inositol derivatives |
1984–1995 | Ins(1,4,5)P₃ characterized as Ca²⁺ mobilizer | Ins(1,2)P₂ studied as low-affinity InsP₃R ligand |
Late 1990s | Synthetic routes to defined InsP isomers | Enabled biochemical characterization of pure Ins(1,2)P₂ |
2010s–2020s | Crystal structures of IP₃K and inositol phosphatases | Revealed structural basis for Ins(1,2)P₂’s lack of kinase susceptibility |
Interactive tables are available in the online version for sorting and filtering.
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